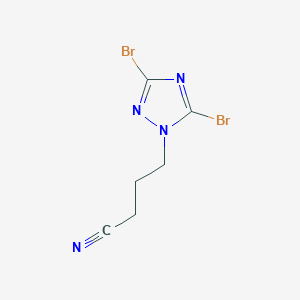

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile

Description

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile is a brominated triazole derivative featuring a nitrile-terminated butyl chain at the N1 position of the triazole ring. The compound’s structure combines the electron-withdrawing effects of bromine atoms at the 3- and 5-positions of the triazole core with the polar nitrile group, rendering it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICHRHYYFTYMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CN1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable butanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole N-oxides .

Scientific Research Applications

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile with structurally related triazole derivatives, emphasizing substituent effects on molecular weight, density, and reactivity:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Density (g/cm³) | Boiling Point (°C) | Source/Supplier |

|---|---|---|---|---|---|---|

| This compound | C₆H₆Br₂N₄ | Not provided | Butanenitrile, 3,5-dibromo | Predicted* | Predicted* | N/A |

| 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (PI-19042) | C₉H₇Br₂N₃ | ~325 (calc.) | Benzyl, 3,5-dibromo | N/A | N/A | Shanghai PI Chemicals |

| (3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol | C₃H₃Br₂N₃O | 256.88 | Methanol, 3,5-dibromo | N/A | N/A | ChemBK |

| 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | C₈H₁₁Br₂N₃O | 325 | Dimethylbutanone, 3,5-dibromo | 1.82 (Predicted) | 396.3 (Predicted) | [4] |

Notes:

- Butanenitrile vs. The methanol analog (C₃H₃Br₂N₃O) exhibits lower molecular weight and higher hydrophilicity due to the hydroxyl group [3].

- Density and Boiling Point: The dimethylbutanone derivative (CAS 914350-23-5) has a higher predicted density (1.82 g/cm³) and boiling point (396.3°C) compared to smaller analogs, likely due to increased molecular weight and ketone interactions [4].

Biological Activity

4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile is a compound that has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Investigated for its effects on cancer cell lines.

- Anti-inflammatory Effects : Potential to modulate inflammatory responses.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often display significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound was tested against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of the compound was assessed in vitro using various human cancer cell lines. The results showed promising activity against specific types of cancer cells. Table 2 summarizes the findings.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Cell cycle arrest at G2/M phase |

| SW480 (Colon) | 15.0 | Inhibition of proliferation |

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of triazole derivatives similar to this compound:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Among them, compounds with bromine substitutions demonstrated enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .

- Mechanistic Insights : Research indicated that the mechanism of action involves interaction with cellular targets such as enzymes involved in DNA synthesis and repair pathways . This interaction leads to disruption in cellular processes critical for cancer cell survival.

- Comparative Studies : Comparative studies with other known triazole-based drugs revealed that this compound exhibited comparable or superior activity against certain pathogens and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.